Cas no 919789-77-8 (DHTPE)

DHTPE structure
DHTPE structure
Product Name:DHTPE
Número CAS:919789-77-8
MF:C26H20O2
Megavatios:364.435807228088
CID:761012
Update Time:2024-10-26

DHTPE Propiedades químicas y físicas

Nombre e identificación

    • Phenol, 4,4'-(2,2-diphenylethenylidene)bis-
    • 4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol
    • 4,4'-(2,2-Diphenylethenylidene)bisphenol
    • 4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
    • 4,4′-(2,2-Diphenylethenylidene)bis[phenol] (ACI)
    • 1,1-Bis(4-hydroxyphenyl)-2,2-diphenylethene
    • 1,1-Diphenyl-2,2-bis(4-hydroxyphenyl)ethylene
    • 4,4′-(2,2-Diphenylethenylidene)diphenol
    • DHTPE
    • Renchi: 1S/C26H20O2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,27-28H
    • Clave inchi: OXBSSBYVVMIMMP-UHFFFAOYSA-N
    • Sonrisas: OC1C=CC(/C(=C(\C2C=CC=CC=2)/C2C=CC=CC=2)/C2C=CC(O)=CC=2)=CC=1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 28
  • Cuenta de enlace giratorio: 4
  • Complejidad: 453
  • Superficie del Polo topológico: 40.5

DHTPE PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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eNovation Chemicals LLC
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4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol
919789-77-8 95%
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eNovation Chemicals LLC
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4-[1-(4-hydroxyphenyl)-2,2-diphenylethenyl]phenol
919789-77-8 95%
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$185 2024-06-05
Ambeed
A1188118-100mg
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
919789-77-8 95%
100mg
$25.0 2025-04-15
Ambeed
A1188118-250mg
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
919789-77-8 95%
250mg
$30.0 2025-04-15
Ambeed
A1188118-1g
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
919789-77-8 95%
1g
$53.0 2025-04-15
Ambeed
A1188118-5g
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
919789-77-8 95%
5g
$263.0 2025-04-15
Ambeed
A1188118-25g
4,4'-(2,2-Diphenylethene-1,1-diyl)diphenol
919789-77-8 95%
25g
$1313.0 2025-04-15

DHTPE Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -45 °C; 6 h, rt
Referencia
Thiophenol detection using an AIE fluorescent probe through self-assembly with TPE-based glycoclusters
Dong, Lei; Chen, Guo-Rong; He, Xiao-Peng; Vidal, Sebastien, Organic & Biomolecular Chemistry, 2019, 17(41), 9251-9256

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C; 8 h, -78 °C → rt; 15 h, 70 °C; cooled
1.2 Reagents: Potassium carbonate Solvents: Water
Referencia
Electrochromic/electrofluorochromic poly(urea-urethane) bearing oligoaniline and tetraphenylethylene groups: Synthesis, characterization, and H2O2 visualized determination
Zhang, Yingchao; Xie, Yunfei; Zhou, Mingjuan; Berda, Erik B.; Chao, Danming, Dyes and Pigments, 2021, 194,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran ;  rt → -5 °C; 10 °C; 10 °C → rt; 0.5 h, rt; 2.5 h, reflux; reflux → -5 °C
1.2 Reagents: Piperidine ;  10 min, -5 - 0 °C
1.3 Solvents: Tetrahydrofuran ;  -5 - 0 °C; -5 °C → reflux; 20 - 30 h, reflux
1.4 Reagents: Potassium carbonate Solvents: Water
Referencia
A facile synthesis of tetraarylethenes via cross McMurry coupling between diaryl ketones
Duan, Xin-Fang; Zeng, Jing; Lu, Jia-Wei; Zhang, Zhan-Bin, Synthesis, 2007, (5), 713-718

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C → reflux
1.2 Solvents: Tetrahydrofuran ;  reflux; overnight, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referencia
Cationic fluorescent probe based on tetraphenyl ethylene structure
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Titanium tetrachloride Solvents: Tetrahydrofuran ;  cooled; rt; overnight, reflux
1.2 Reagents: Potassium carbonate Solvents: Water ;  30 min, reflux
Referencia
Porous Organic Polymer from Aggregation-Induced Emission Macrocycle for White-Light Emission
Wang, Zhen; Yan, Sen; Cui, Huang-Chen; Cheng, Guang; Ma, Hui; et al, Macromolecules (Washington, 2018, 51(19), 7863-7871

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran
Referencia
Multi-stimuli responsive fluorescence of amphiphilic AIEgen copolymers for ultrafast, highly sensitive and selective copper ion detection in water
Nhien, Pham Quoc ; Wu, Po-Hsun; Wu, Chia-Hua; Wu, Judy I.; Hue, Bui Thi Buu; et al, Sensors and Actuators, 2021, 344,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 24 h, 0 °C → rt
1.2 Reagents: Water
Referencia
Proton conducting hybrid membrane electrolytes of sulfonated poly(ether sulfone)s and poly(ether sulfone)s containing metallophthalocyanine
Lim, Youngdon; Lee, Soonho; Seo, Dongwan; Jang, Hohyoun; Hossain, Awlad Md; et al, International Journal of Hydrogen Energy, 2014, 39(3), 1539-1548

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
Referencia
Bimodal Fluorescence-Magnetic Resonance Contrast Agent for Apoptosis Imaging
Li, Hao; Parigi, Giacomo ; Luchinat, Claudio; Meade, Thomas J., Journal of the American Chemical Society, 2019, 141(15), 6224-6233

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
1.2 Reagents: Water ;  cooled
Referencia
Process for preparation of zwitterion-modified tetraphenylethylene and application as cathode interfacial modification material bulk-heterojunction polymer solar cell
, China, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 16 h, rt
1.2 Reagents: Water
Referencia
Self-Assembly of Tetraphenylethene-Based [2]Catenane Driven by Acid-Base-Controllable Molecular Switching and Its Enabled Aggregation-Induced Emission
Ramakrishnam Raju, Mandapati V.; Lin, Hong-Cheu, Organic Letters, 2014, 16(21), 5564-5567

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  2.5 h, reflux
Referencia
Method for identifying and resolving chiral compounds using AIE molecules
, China, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran ;  cooled; overnight, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Multi-Stimuli Responsive FRET Processes of Bifluorophoric AIEgens in an Amphiphilic Copolymer and Its Application to Cyanide Detection in Aqueous Media
Nhien, Pham Quoc; Chou, Wei-Lun; Cuc, Tu Thi Kim; Khang, Trang Manh; Wu, Chia-Hua; et al, ACS Applied Materials & Interfaces, 2020, 12(9), 10959-10972

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran ;  0 °C; 2 h, reflux
1.2 Solvents: Tetrahydrofuran ;  3 h, reflux
Referencia
Design and synthesis of Norendoxifen analogues with dual aromatase inhibitory and estrogen receptor modulatory activities
Lv, Wei; Liu, Jinzhong; Skaar, Todd C.; Flockhart, David A.; Cushman, Mark, Journal of Medicinal Chemistry, 2015, 58(6), 2623-2648

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran ;  -10 °C; -10 °C → rt; 2 h, 90 °C; cooled
1.2 Solvents: Tetrahydrofuran ;  3 h, 90 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  0 °C
Referencia
Novel ridaifen analog, method for producing same, and antitumor agent
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran ;  0 °C; 6 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Redox-Active AIEgen-Derived Plasmonic and Fluorescent Core@Shell Nanoparticles for Multimodality Bioimaging
He, Xuewen ; Zhao, Zheng; Xiong, Ling-Hong; Gao, Peng Fei; Peng, Chen; et al, Journal of the American Chemical Society, 2018, 140(22), 6904-6911

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran ;  0 °C; 0.5 h, rt; 5 h, reflux
1.2 Reagents: Water
Referencia
Aggregation-Induced Emission Materials with Narrowed Emission Band by Light-Harvesting Strategy: Fluorescence and Chemiluminescence Imaging
Zhu, Xin; Wang, Jian-Xin; Niu, Li-Ya ; Yang, Qing-Zheng, Chemistry of Materials, 2019, 31(9), 3573-3581

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran ;  -10 °C; -10 °C → rt; 0.5 h, rt; rt → 75 °C; 12 h, 75 °C
Referencia
Preparation and application of sodium tetrastyryl disulfonate
, China, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Zinc ,  Titanium tetrachloride Solvents: Tetrahydrofuran ;  10 min, rt; overnight, reflux
Referencia
Phenol-yne Click Polymerization: An Efficient Technique to Facilely Access Regio- and Stereoregular Poly(vinylene ether ketone)s
Shi, Yang; Bai, Tianwen; Bai, Wei; Wang, Zhe; Chen, Ming; et al, Chemistry - A European Journal, 2017, 23(45), 10725-10731

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Butyllithium Catalysts: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  6 h, rt
Referencia
Transparent thermoplastic copolymer with excellent heat resistance and impact strength and its manufacturing method
, Korea, , ,

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ,  Water ;  24 h, rt
Referencia
Sulfonated poly(ether sulfone) polymer electrolyte membrane containing metallophthalocyanine and method for manufacturing the same
, Korea, , ,

DHTPE Raw materials

DHTPE Preparation Products

DHTPE Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:919789-77-8)DHTPE
Número de pedido:A1063945
Estado del inventario:in Stock
Cantidad:5g/25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 18:28
Precio ($):215.0/1075.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:919789-77-8)DHTPE
A1063945
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):215.0/1075.0